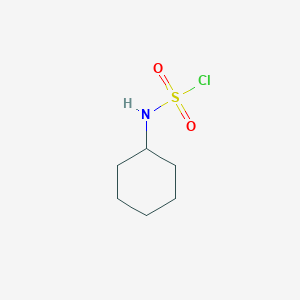
环己基磺酰氯
概述
描述
Cyclohexylsulfamoyl Chloride is a chemical compound with the molecular formula C6H12ClNO2S and a molecular weight of 197.69 . It is a solid substance at room temperature .
Physical And Chemical Properties Analysis
Cyclohexylsulfamoyl Chloride is a solid at room temperature and has a molecular weight of 197.69 . More specific physical and chemical properties would require additional information or testing .科学研究应用
动物模型中的毒性评估
环己基磺酰氯已参与评估相关化合物的毒性的研究。例如,环己酮(一种用于医疗器械的溶剂)在大鼠中的毒性得到了评估,结果显示在某些剂量下毒性潜力可以忽略不计 (Greener 等人,1982)。另一项研究调查了环己酮在豚鼠和兔中的致白内障潜力,结论是豚鼠由于物种的固有特性而不适合作为评估异源生物致白内障潜力的模型 (Greener & Youkilis,1984)。
食品工业中的应用
与环己基磺酰氯相关的 N-环己基磺酰胺钠已广泛用于食品制造业,但过量摄入可能具有潜在危险性。这突出了在食品中安全使用时准确检测和控制的重要性 (牛列奇,2015)。
神经生物学效应
研究已经探索了与环己基磺酰氯相似的化合物的生物学效应。例如,环己烷已被证明会导致小鼠的行为缺陷和海马结构发生变化,表明此类物质具有潜在的神经影响 (Campos-Ordonez 等人,2015)。
化学合成和药物化学
环己基磺酰氯与化学合成和药物化学领域相关。一项研究表明,包括环己基磺酰氯在内的磺酰氯和酰磺酰氯可以通过甲硅烷基自由基活化,用于合成脂肪族磺酰胺,突出了它们在为药物化学应用创造复杂分子中的效用 (Hell 等人,2019)。
安全和危害
未来方向
While the future directions specifically for Cyclohexylsulfamoyl Chloride are not mentioned in the search results, the field of synthetic chemistry, which includes the study and synthesis of such compounds, is continuously evolving. Future research directions include improving synthetic efficiencies, making processes more environmentally friendly, and developing new synthetic strategies .
属性
IUPAC Name |
N-cyclohexylsulfamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO2S/c7-11(9,10)8-6-4-2-1-3-5-6/h6,8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZSEUXOFDMNEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512831 | |
| Record name | Cyclohexylsulfamyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexylsulfamoyl Chloride | |
CAS RN |
10314-35-9 | |
| Record name | Cyclohexylsulfamyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

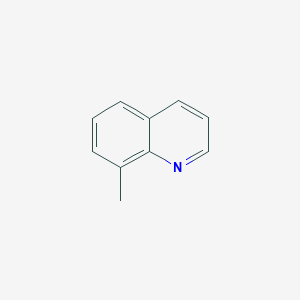
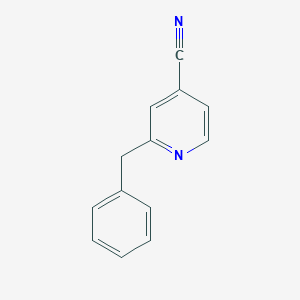
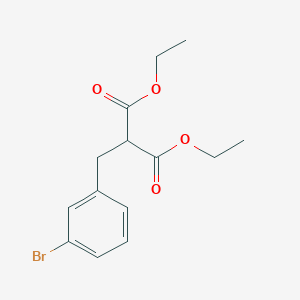
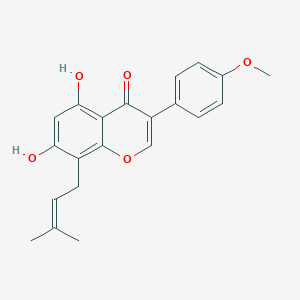
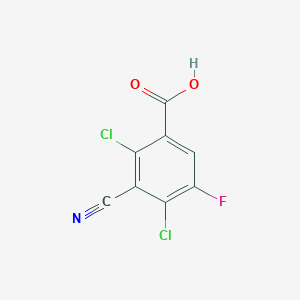
![5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B175554.png)
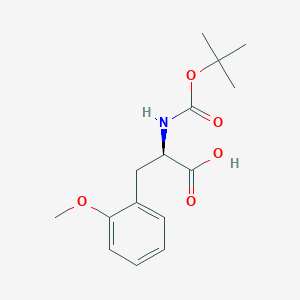
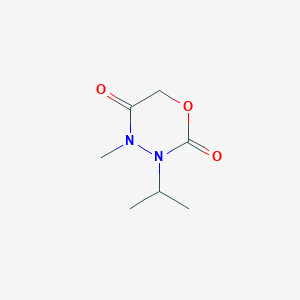
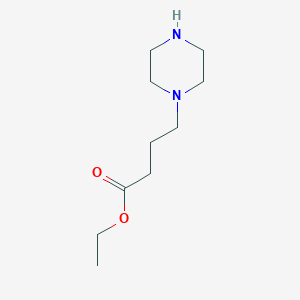
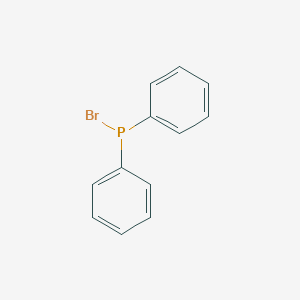
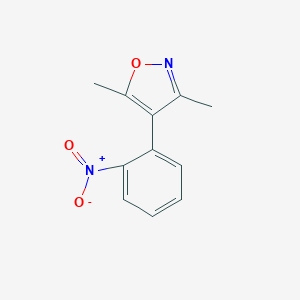
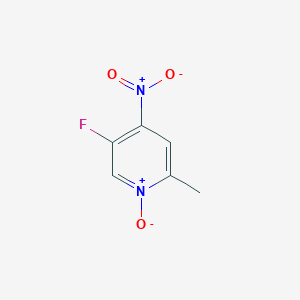
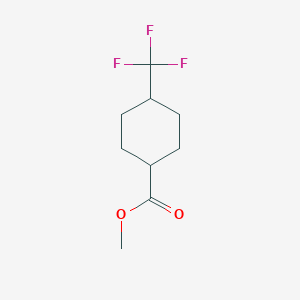
![(1S,4S)-tert-Butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B175576.png)